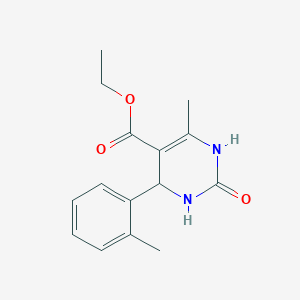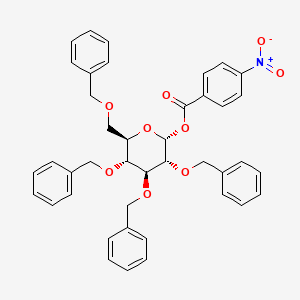
2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole
Descripción general
Descripción
2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a phenyl group and a prop-2-yn-1-yl group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
It is known that benzimidazole derivatives can have a wide range of effects due to their interaction with various targets .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- are influenced by its structure, which is similar to the nucleotides found in the human body . This structural similarity allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the functional groups present on the benzimidazole scaffold .
Cellular Effects
1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are exerted through these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole, 2-phenyl-1-(2-propyn-1-yl)- within cells and tissues is a complex process that involves interaction with various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable alkyne. One common method includes the reaction of o-phenylenediamine with phenylacetylene under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(prop-2-yn-1-yl)-1H-benzimidazole: Lacks the phenyl group, which may reduce its biological activity.
Uniqueness
2-phenyl-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to the presence of both the phenyl and prop-2-yn-1-yl groups, which enhance its reactivity and potential biological activity. The combination of these substituents allows for a broader range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
2-phenyl-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h1,3-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADGDLFIHPBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260253 | |
| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42076-30-2 | |
| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42076-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1-(2-propyn-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)

![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)







![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)

